

Conformational Landscape of Dimethyl cis-1,2-Cyclohexanedicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl cis-1,2-Cyclohexanedicarboxylate*

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Abstract

This technical guide provides an in-depth exploration of the conformational analysis of **dimethyl cis-1,2-cyclohexanedicarboxylate**. The cis-1,2-disubstituted cyclohexane ring exists in a dynamic equilibrium between two chair conformations. This document outlines the fundamental principles governing this equilibrium, details the experimental and computational methodologies used for its characterization, and presents a framework for the quantitative analysis of the conformational isomers. While a dedicated, comprehensive study providing precise quantitative data for **dimethyl cis-1,2-cyclohexanedicarboxylate** is not readily available in public literature, this guide leverages established principles from closely related structures to provide a robust analytical framework.

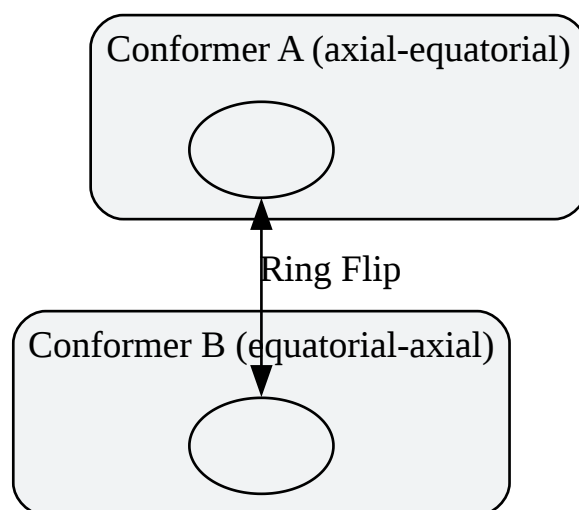
Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane derivatives, conformational analysis is crucial for understanding reactivity, molecular recognition, and pharmacological activity. **Dimethyl cis-1,2-cyclohexanedicarboxylate** serves as a valuable model system for studying the conformational interplay of bulky ester groups on a flexible six-membered ring.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In the case of cis-1,2-disubstitution, the two substituents are on the same face of the ring, leading to a dynamic equilibrium between two chair conformers of equal energy. In this equilibrium, one substituent occupies an axial position while the other is equatorial, and upon ring-flip, their positions are inverted.

Conformational Equilibrium

The conformational equilibrium of **dimethyl cis-1,2-cyclohexanedicarboxylate** involves the interconversion between two chair forms, often referred to as a "ring flip". These two conformers are enantiomeric and thus have equal energy.



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The energy of each conformer is influenced by several steric interactions:

- 1,3-Diaxial Interactions: An axial substituent experiences steric hindrance from the two axial hydrogens on the same side of the ring.
- Gauche Butane Interactions: The relationship between the two adjacent substituents in a cis-1,2-disubstituted cyclohexane is gauche, which introduces steric strain.

For cis-1,2-dimethylcyclohexane, both chair conformations possess one axial and one equatorial methyl group, resulting in them being isoenergetic.^{[1][2]} The total steric strain for

each conformer is a combination of one axial methyl group's 1,3-diaxial interactions and a gauche interaction between the two methyl groups.[3]

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational equilibria.

^1H NMR Spectroscopy

Methodology:

- **Sample Preparation:** Dissolve a known quantity of **dimethyl cis-1,2-cyclohexanedicarboxylate** in a suitable deuterated solvent (e.g., CDCl_3 , acetone- d_6) to a concentration of approximately 5-10 mg/mL.
- **Data Acquisition:** Record the ^1H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay to ensure accurate integration and resolution of signals.
- **Data Analysis:** The vicinal coupling constants ($^3J_{\text{HH}}$) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants of the methine protons (H1 and H2), the relative populations of the conformers can be determined.

The populations of diaxial and diequatorial conformers of cyclohexane derivatives can be determined from vicinal proton-proton NMR J couplings.[4]

Illustrative Data Presentation:

Coupling Constant (3J)	Observed Value (Hz)	Dihedral Angle ($^\circ$) (Conformer A)	Dihedral Angle ($^\circ$) (Conformer B)
J(H1, H2)	Value	~60	~60
J(H1, H6a)	Value	~60	~180
J(H1, H6e)	Value	~60	~60
J(H2, H3a)	Value	~180	~60
J(H2, H3e)	Value	~60	~60

Note: This table presents illustrative data. Actual values would need to be determined experimentally.

Low-Temperature ^{13}C NMR Spectroscopy

Methodology:

- **Sample Preparation:** Prepare a concentrated solution of the compound in a solvent with a low freezing point (e.g., CD_2Cl_2 , toluene- d_8).
- **Data Acquisition:** Record ^{13}C NMR spectra at various low temperatures. As the temperature is lowered, the rate of ring interconversion slows down.
- **Data Analysis:** At a sufficiently low temperature (the coalescence temperature), the single peak observed at room temperature for a given carbon atom will broaden and eventually split into two distinct peaks, one for each of the two chair conformers. The relative areas of these peaks can be used to determine the equilibrium constant and the free energy difference (ΔG) between the conformers. For **dimethyl cis-1,2-cyclohexanedicarboxylate**, the two conformers are expected to be of equal energy, so two peaks of equal intensity should be observed for each carbon at low temperatures.

Computational Chemistry Protocols

Computational methods are invaluable for corroborating experimental findings and providing detailed energetic and geometric information.

Methodology:

- **Structure Building:** Construct the 3D structures of the two chair conformers of **dimethyl cis-1,2-cyclohexanedicarboxylate** using a molecular modeling software.
- **Geometry Optimization and Energy Calculation:** Perform geometry optimization and frequency calculations for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d) or larger.^[4]
- **Data Analysis:** From the output of the calculations, the following data can be extracted:
 - Optimized geometries (bond lengths, bond angles, dihedral angles).
 - Relative electronic energies and Gibbs free energies of the conformers.

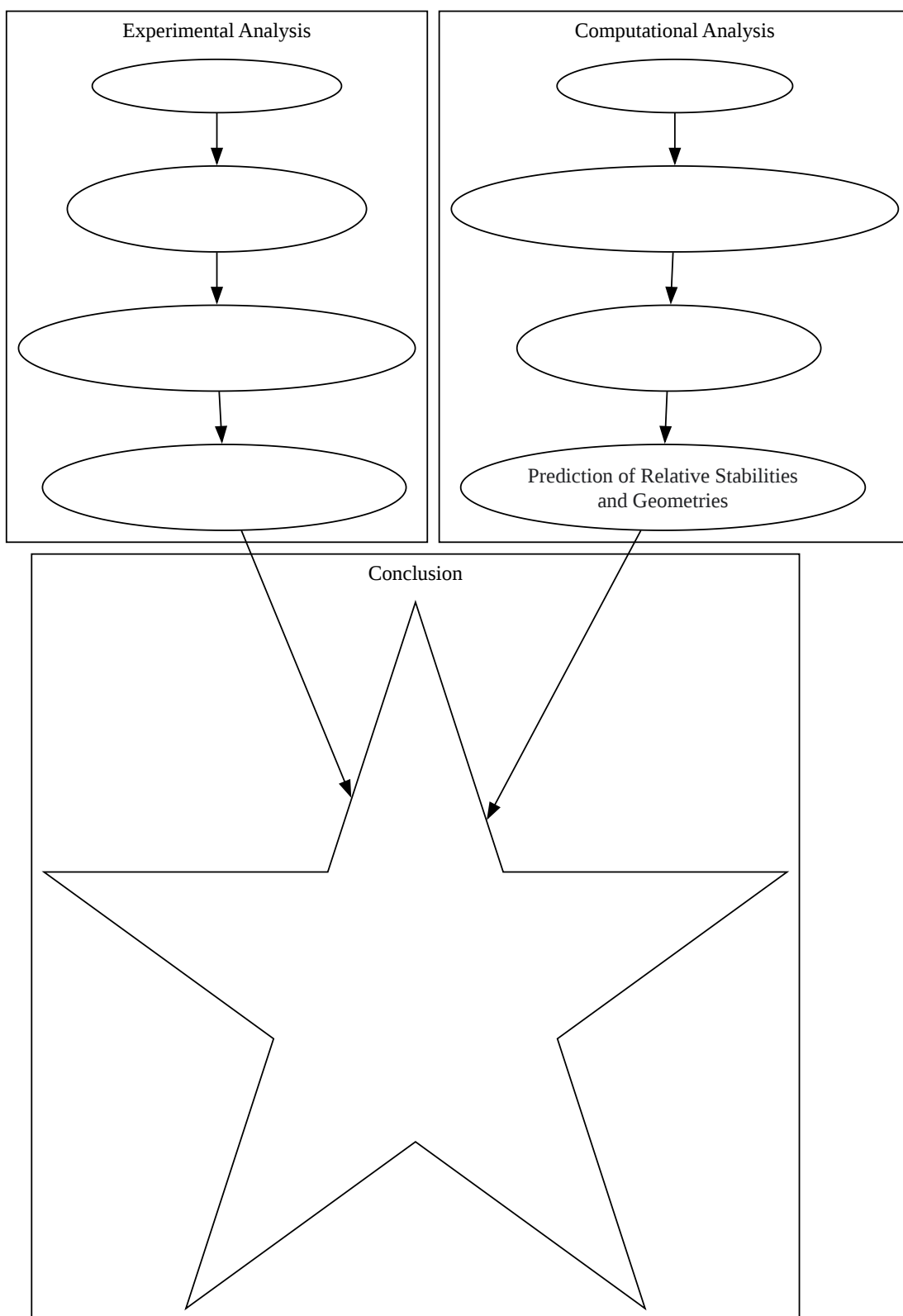
Illustrative Computational Data:

Conformer	Relative Electronic Energy (kcal/mol)	Relative Gibbs Free Energy (kcal/mol)	Key Dihedral Angles (°)
Axial-Equatorial	0.00	0.00	C3-C2-C1-C6: valueO=C-C1-C2: value
Equatorial-Axial	0.00	0.00	C3-C2-C1-C6: valueO=C-C1-C2: value

Note: This table presents illustrative data based on the expected equal energy of the conformers.

Visualizing the Analytical Workflow

The process of conformational analysis can be summarized in the following workflow:



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Conclusion

The conformational analysis of **dimethyl cis-1,2-cyclohexanedicarboxylate** reveals a dynamic equilibrium between two enantiomeric chair conformations of equal energy. The primary experimental technique for elucidating this equilibrium is NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants and low-temperature spectra. Computational chemistry, especially DFT calculations, provides a powerful complementary tool for determining the geometries and relative energies of the conformers. A thorough understanding of this conformational landscape is essential for predicting the molecule's reactivity and its interactions in complex chemical and biological systems. Further experimental and computational studies are warranted to determine the precise quantitative parameters for this specific molecule.

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